REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[CH:9][C:10]3[C:16](=[O:17])[CH:15]=[CH:14][NH:13][C:11]=3[N:12]=2)=[CH:3][CH:2]=1.[H-].[Na+].[H][H].[CH2:22](I)[CH3:23]>C(NC(C)C)(C)C.CN(C)C=O>[CH2:22]([N:13]1[C:11]2[N:12]=[C:7]([C:4]3[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=3)[N:8]=[CH:9][C:10]=2[C:16](=[O:17])[CH:15]=[CH:14]1)[CH3:23] |f:1.2|
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Name
|
C-1. 8-Ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1N=CC2=C(N1)NC=CC2=O
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.85 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(C)NC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring on a steam bath for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated gently
|
Type
|
TEMPERATURE
|
Details
|
gentle heating
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
was continued for another 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
heated gently
|
Type
|
STIRRING
|
Details
|
with stirring on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off in vacuo
|
Type
|
STIRRING
|
Details
|
the residue was shaken well with a mixture of water and chloroform
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted several times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
ADDITION
|
Details
|
the filtrate treated with decolorizing charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The chloroform was distilled off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remaining 12 g of solid residue was dissolved in 300 ml of hot isopropyl alcohol
|
Type
|
ADDITION
|
Details
|
the hot alcohol solution treated with decolorizing charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a volume of about 150 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with a small quantity of cold isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried at 65° C. in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=CC(C2=C1N=C(N=C2)C2=CC=NC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |